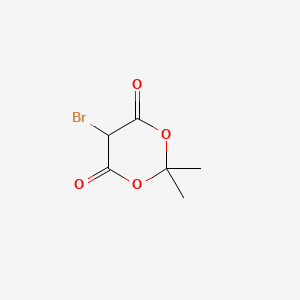

5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione

説明

5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as Dibromomeldrum’s acid, is a pharmaceutical intermediate. It can be used in the preparation of the antifolate drug Pemetrexed disodium .

Synthesis Analysis

The synthesis of 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione can be achieved by bromination of Meldrum’s acid (2,2-Dimethyl-1,3-dioxane-4,6-dione), which is commercially available, with Bromine in the presence of Potassium Hydroxide or Sodium Hydroxide . Another method involves the bromination of isopropyl malonate .

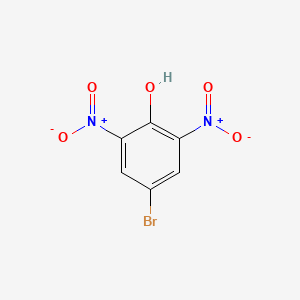

Molecular Structure Analysis

The molecular formula of 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione is C6H11BrO2. The InChI string is InChI=1S/C6H11BrO2/c1-6(2)8-3-5(7)4-9-6/h5H,3-4H2,1-2H3 and the SMILES string is CC1©OCC(CO1)Br .

Physical And Chemical Properties Analysis

The molecular weight of 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione is 195.05 g/mol. It has a topological polar surface area of 18.5 Ų. It has no hydrogen bond donors and two hydrogen bond acceptors. It has no rotatable bonds. Its exact mass and monoisotopic mass are 193.99424 g/mol .

科学的研究の応用

Pharmaceutical Synthesis

5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione: is utilized as a key intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows for the formation of complex molecules that are essential in the development of new drugs. For example, it can be used to prepare antifolate agents like pemetrexed disodium, which are crucial in cancer treatment .

Herbicide Development

In the agricultural sector, this compound serves as a precursor in the synthesis of herbicides. Its bromine atom can be strategically replaced or utilized in reactions to create compounds that inhibit the growth of unwanted plants, thereby protecting crops and increasing yield .

Colorant Production

The chemical structure of 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione makes it suitable for the synthesis of colorants. Its derivatives can be used to develop dyes with specific properties for use in textiles, inks, and coatings, enhancing the color quality and durability .

Dye Manufacturing

This compound is also involved in the production of dyes. It can undergo various chemical reactions to produce dye intermediates, which are then processed further to create dyes with desired shades and fastness properties for industrial applications .

Polymer Additives

In the field of polymer chemistry, 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione is used to synthesize additives that modify the properties of polymers. These additives can improve the thermal stability, mechanical strength, or flame retardancy of polymers, making them more versatile for different applications .

Organic Synthesis

Due to its adequate acidity and steric rigidity, this compound is widely employed in organic synthesis, particularly in reactions involving multiple carbon-carbon bond formations. It’s a valuable building block in the construction of complex organic molecules .

Photochromic Materials

The compound’s structure is conducive to the development of photochromic materials. These materials change color in response to light, and are used in various applications such as sunglasses, optical devices, and smart windows .

特性

IUPAC Name |

5-bromo-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrO4/c1-6(2)10-4(8)3(7)5(9)11-6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYYXPWHYIYFMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(C(=O)O1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565310 | |

| Record name | 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66145-20-8 | |

| Record name | 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

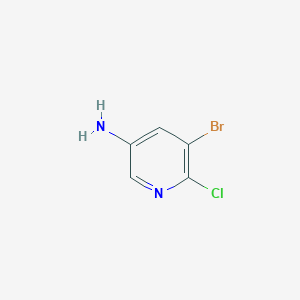

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

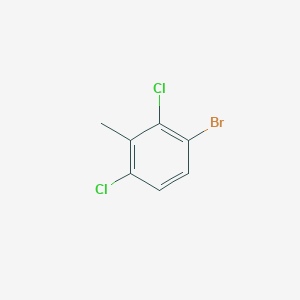

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-1-oxaspiro[2.5]octane](/img/structure/B1284028.png)